molecular formula C11H9ClN2O3 B14713966 methyl 2-(6-chloro-3-oxo-4H-quinoxalin-2-yl)acetate CAS No. 17454-34-1

methyl 2-(6-chloro-3-oxo-4H-quinoxalin-2-yl)acetate

Cat. No.: B14713966
CAS No.: 17454-34-1
M. Wt: 252.65 g/mol
InChI Key: JMEHJPRWFIJUOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-chloro-3-oxo-4H-quinoxalin-2-yl)acetate typically involves the reaction of 6-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to yield the desired ester product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of methyl 2-(6-chloro-3-oxo-4H-quinoxalin-2-yl)acetate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .

Properties

CAS No.

17454-34-1

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

methyl 2-(6-chloro-3-oxo-4H-quinoxalin-2-yl)acetate

InChI

InChI=1S/C11H9ClN2O3/c1-17-10(15)5-9-11(16)14-8-4-6(12)2-3-7(8)13-9/h2-4H,5H2,1H3,(H,14,16)

InChI Key

JMEHJPRWFIJUOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC2=C(C=C(C=C2)Cl)NC1=O

Origin of Product

United States

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